molecular formula C20H21ClFN3O3S B2700964 N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923227-47-8

N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2700964
CAS No.: 923227-47-8
M. Wt: 437.91
InChI Key: VTSFYHZNOZXXKQ-UHFFFAOYSA-N
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Description

N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
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Biological Activity

Chemical Structure

The compound , N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, features several key structural components:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic properties.
  • Chlorophenyl and Fluorophenyl Groups : These substituents can enhance the lipophilicity and bioactivity of the compound.
  • Methanesulfonamide moiety : Often associated with antibacterial and antiviral activities.

Biological Activities

Based on the presence of these functional groups, similar compounds have been studied for a variety of biological activities:

  • Anticancer Activity : Compounds containing pyrazole rings have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial properties. Compounds with this moiety are often effective against a range of bacterial infections.

Case Studies

While specific case studies on the exact compound may not be available, research on related pyrazole and sulfonamide derivatives provides insight into potential biological activities:

  • Study on Pyrazole Derivatives : Research has demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human breast cancer cells (MCF-7), suggesting potential as anticancer agents.
  • Anti-inflammatory Research : A study highlighted that compounds with a pyrazole core showed inhibition of COX-2 activity, indicating their potential use in treating inflammatory diseases.

Research Findings

Research findings regarding similar compounds indicate:

  • Structure-Activity Relationship (SAR) : Modifications in the phenyl groups significantly affect biological activity. For instance, introducing halogen atoms can enhance potency and selectivity.
  • Pharmacokinetics : Studies suggest that compounds with higher lipophilicity tend to have better absorption and distribution profiles, impacting their efficacy in vivo.

Data Table

PropertyValue
Molecular FormulaC25H24ClF2N5O2S
Molecular Weight491.99 g/mol
SolubilitySoluble in DMSO
LogP (octanol-water)3.5
Anticipated BioavailabilityModerate

Properties

IUPAC Name

N-[4-[2-butanoyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-3-5-19(26)25-18(20-15(21)6-4-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(2,27)28/h4,6-11,18,24H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFYHZNOZXXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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